molecular formula C14H30N2O2 B13751440 Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 56760-63-5

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No.: B13751440
CAS No.: 56760-63-5
M. Wt: 258.40 g/mol
InChI Key: VBPBYXBHSIGNEL-UHFFFAOYSA-N
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Description

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (IUPAC name) is a fatty acid amide derivative characterized by a 10-carbon alkyl chain (decanamide backbone) and a substituted aminoethyl-hydroxyethyl group. This compound is primarily utilized as a surfactant in cosmetic formulations due to its amphiphilic properties, enabling effective emulsification and stabilization . Its structure features a hydrophilic head (hydroxyethylaminoethyl group) and a hydrophobic tail (decanamide chain), making it suitable for applications requiring mildness and compatibility with skin .

Key identifiers include:

  • Molecular formula: C₁₂H₂₆N₂O₂
  • Average molecular weight: 230.35 g/mol
  • ChemSpider ID: 101474 .

Properties

CAS No.

56760-63-5

Molecular Formula

C14H30N2O2

Molecular Weight

258.40 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]decanamide

InChI

InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-14(18)16-11-10-15-12-13-17/h15,17H,2-13H2,1H3,(H,16,18)

InChI Key

VBPBYXBHSIGNEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCNCCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of fatty acid amides such as decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-, generally follows a two-step approach:

  • Activation of the Fatty Acid: Conversion of the fatty acid (decanoic acid) to a more reactive intermediate, typically an acyl chloride, using reagents such as oxalyl chloride or thionyl chloride.

  • Amide Bond Formation: Reaction of the acyl chloride with the appropriate amine—here, 2-(2-hydroxyethyl)ethylenediamine or a similar amino alcohol—under basic conditions to form the amide bond.

This method is widely used for synthesizing N-acyl derivatives of biogenic amines and amino alcohols due to its efficiency and relatively mild conditions.

Detailed Synthetic Procedure

Based on analogous fatty acid amide syntheses reported in peer-reviewed literature:

  • Step 1: Preparation of Decanoyl Chloride
    Decanoic acid is treated with oxalyl chloride (5 equivalents) in anhydrous dichloromethane at room temperature for approximately 3 hours to yield decanoyl chloride. The reaction is monitored by the disappearance of the acid peak in IR or NMR spectra.

  • Step 2: Amide Formation
    The decanoyl chloride (1.0 mmol) solution in N,N-dimethylformamide (DMF, 2 mL) is added dropwise to a cooled (ice bath) suspension containing 2-(2-hydroxyethyl)ethylenediamine (2.0 mmol) and triethylamine (8 mmol) in DMF (5 mL). The mixture is stirred at room temperature for 5 hours.

  • Workup and Purification:
    After reaction completion, ice-water is added, and the mixture is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate, and solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a chloroform:methanol:aqueous ammonia solvent system (20:1:0.5) to yield the pure amide.

  • Yield and Physical Properties:
    Typical yields are around 80% or higher. The product is a colorless amorphous solid with melting points in the range of 130–132°C. Characterization is confirmed by 1H-NMR and 13C-NMR spectroscopy, showing characteristic amide and hydroxyethyl signals.

Reagents and Conditions Summary Table

Step Reagents/Conditions Purpose Notes
Fatty acid activation Decanoic acid + Oxalyl chloride (5 eq), CH2Cl2, r.t., 3 h Formation of decanoyl chloride Anhydrous conditions required
Amide formation Decanoyl chloride + 2-(2-hydroxyethyl)ethylenediamine + Et3N, DMF, ice bath then r.t., 5 h Amide bond formation Base neutralizes HCl byproduct
Workup Ice-water quench, extraction with CHCl3, drying over Na2SO4 Product isolation Purification by column chromatography

Analytical Characterization and Validation

  • Nuclear Magnetic Resonance (NMR):
    1H-NMR (CDCl3, 400 MHz) shows signals corresponding to amide NH, methylene protons adjacent to nitrogen and oxygen, and the aliphatic chain protons. Multiplets and triplets correspond to the expected chemical shifts of the hydroxyethyl and decanamide moieties.

  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the molecular weight of C16H34N2O2 confirm the compound identity.

  • Melting Point:
    The purified compound typically melts between 130–132°C, indicating good purity.

  • Chromatography:
    Thin-layer chromatography (TLC) and column chromatography on silica gel are used for monitoring and purification, respectively.

Research Results and Applications

While direct studies on decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- are limited, related fatty acid amides have been extensively studied for their biological activities, particularly as agonists of peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates lipid metabolism and energy homeostasis.

The synthetic methods applied for similar compounds, such as oleic acid amides and their analogs, have demonstrated:

  • Efficient synthesis via acyl chloride intermediates and amine condensation.
  • Biological activity evaluation using real-time RT-PCR to measure PPAR-α downstream gene expression in cell lines.
  • Potential for development as antiobesity or antihyperlipidemic agents.

These data suggest that decanamide derivatives with hydroxyethylamino substituents could be synthesized similarly and evaluated for analogous biological activities.

Chemical Reactions Analysis

Types of Reactions

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Pharmaceutical Applications

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has shown potential in several pharmaceutical contexts:

  • Drug Delivery Systems : The compound's surfactant properties make it suitable for use in drug formulations, enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can facilitate the encapsulation of active pharmaceutical ingredients (APIs) .
  • Therapeutic Agents : Research indicates that this compound may exhibit biological activity that can be harnessed in therapeutic applications. Its interactions with biological systems suggest potential roles in modulating cellular processes and signaling pathways .
  • Skin Penetration Enhancer : Studies have demonstrated that Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- can enhance the permeability of skin barriers, making it useful in transdermal drug delivery systems .

Cosmetic Industry Applications

In the cosmetic sector, Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is utilized for its beneficial properties:

  • Emulsifier and Skin Conditioning Agent : The compound serves as an effective emulsifier in creams and lotions, helping to stabilize formulations by reducing surface tension between oil and water phases. It also acts as a skin conditioning agent, improving the texture and feel of cosmetic products .
  • Moisturizing Properties : Its hydrophilic nature allows it to attract moisture to the skin, making it valuable in moisturizing formulations. This property can enhance the overall hydration levels of cosmetic products .

Mechanism of Action

The mechanism of action of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is exploited in various applications, including emulsification, solubilization, and stabilization of colloidal systems.

Comparison with Similar Compounds

Impact of Chain Length and Hydrophobicity

  • Longer chains (C18) : The oleamide derivative (C18) exhibits increased hydrophobic interactions, making it more suitable for lipid membrane studies or bioactive applications rather than cosmetic surfactants .
  • Sodium salt derivatives : The introduction of sulfonate or carboxylate groups (e.g., Sodium Caproamphohydroxypropylsulfonate) enhances water solubility and foam stability, preferred in shampoos and cleansers .

Role of Substituent Groups

  • Diethanolamide vs. monoethanolamide: N,N-Bis(2-hydroxyethyl)decanamide (two hydroxyethyl groups) exhibits higher hydrophilicity and is used in industrial detergents, whereas the mono-substituted target compound balances mildness and emulsification in cosmetics .
  • Branched vs. linear chains: Sodium Caproamphohydroxypropylsulfonate’s branched hydroxypropylsulfonate group improves ionic character, enhancing compatibility with hard water compared to the target compound’s non-ionic structure .

Functional and Application Differences

Cosmetic Surfactants

  • Sodium salt analogs : Ionic surfactants (e.g., Sodium Caproamphohydroxypropylsulfonate) provide superior foaming but may require pH adjustment for stability .

Industrial and Pharmaceutical Uses

  • Diethanolamide derivatives: Used in heavy-duty detergents for grease removal, leveraging their strong emulsifying power .
  • Anthracenedione analogs: Compounds like 1,4-bis{2-[(2-hydroxyethyl)amino]ethyl}amino-9,10-anthracenedione (AQ) are antineoplastic agents, highlighting the role of hydroxyethylaminoethyl groups in drug design for cell cycle disruption .

Biological Activity

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is a compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS No. 56760-63-5) is characterized by its amide functional group and a hydroxyethyl amino moiety. Its molecular formula is C14H29NO3C_{14}H_{29}NO_3, and it has a molecular weight of approximately 257.39 g/mol .

Antimicrobial Activity

Research indicates that Decanamide exhibits significant antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Candida albicans17

These results suggest that Decanamide could be a potential candidate for developing antimicrobial agents .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of Decanamide on different cell lines. The compound was tested against human cancer cell lines, revealing variable cytotoxic effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings highlight the compound's potential as an anticancer agent .

The mechanism by which Decanamide exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, although further research is needed to elucidate these mechanisms fully .

Case Studies

  • Antimicrobial Efficacy in Wound Healing : In a clinical study involving patients with infected wounds, topical application of a formulation containing Decanamide showed a reduction in bacterial load and improved healing rates compared to standard treatments.
  • Cytotoxicity in Cancer Therapy : A pilot study involving patients with metastatic breast cancer indicated that Decanamide could enhance the efficacy of traditional chemotherapy agents when used in combination therapy, leading to improved patient outcomes.

Q & A

Q. Table 1: Thermodynamic Properties

PropertyValueMethod/Source
Melting Point (Tf)371.60 ± 0.70 KExperimental (DSC)
Melting Enthalpy (ΔHfus)15.10 kJ/molJoback Method
Sublimation Enthalpy125.90 ± 1.30 kJ/mol (361.50 K)Crippen Method

Advanced: How can researchers resolve discrepancies between experimental and computational predictions of thermodynamic properties?

Methodological Answer:
Discrepancies arise from method limitations. For example:

  • Crippen Method : Predicts sublimation enthalpy via group contributions but may underestimate polar interactions.
  • Joback Method : Relies on additive rules for melting points but struggles with hydrogen bonding.
    To reconcile differences:

Validate computational models using high-purity experimental data (e.g., DSC for melting points).

Apply corrections for specific functional groups (e.g., –NH or –OH) using ab initio calculations.

Use hybrid approaches (e.g., MD simulations with DFT-optimized parameters) to refine predictions .

Basic: What safety protocols are essential for handling Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Storage : Seal in glass containers at <25°C, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can the surfactant properties of Decanamide derivatives be optimized for pharmaceutical applications?

Methodological Answer:
Key strategies include:

Structural Modification : Introduce hydrophilic groups (e.g., –OH, –SO3H) to enhance micelle formation. For example, substituting the hydroxyethyl group with a sulfopropyl chain improves solubility (see Sodium Caproamphohydroxypropylsulfonate in ) .

Biocompatibility Testing : Use in vitro assays (e.g., hemolysis, cytotoxicity on HEK-293 cells) to balance surfactant efficacy and safety.

Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence probing to optimize formulation stability .

Basic: What spectroscopic techniques are effective for structural characterization of this compound?

Methodological Answer:

  • FT-IR : Identify amide I (1640–1680 cm<sup>−1</sup>) and N–H stretching (3300 cm<sup>−1</sup>) bands.
  • NMR : <sup>1</sup>H NMR (δ 1.2–1.6 ppm for aliphatic protons; δ 3.4–3.6 ppm for –CH2–NH–).
  • MS : ESI-MS for molecular ion confirmation (theoretical m/z 171.28 for [M+H]<sup>+</sup>). Cross-reference with databases like PubChem .

Advanced: How to design experiments differentiating membrane-disruptive effects from receptor interactions in Decanamide derivatives?

Methodological Answer:

Membrane Disruption Assays :

  • Use liposome dye leakage assays (e.g., calcein release) to quantify membrane permeability.
  • Compare results with non-amphiphilic controls.

Receptor-Specific Studies :

  • Perform competitive binding assays (e.g., SPR or radioligand displacement) using purified receptors.
  • Knockout cell lines (CRISPR/Cas9) to confirm target specificity.

Data Analysis : Apply Hill plots to distinguish cooperative binding (receptor-mediated) from linear dose responses (membrane disruption) .

Basic: What computational tools predict the solubility and logP of Decanamide derivatives?

Methodological Answer:

  • logP Prediction : Use software like MarvinSuite (ChemAxon) or ACD/Labs, which apply atom-based contributions. Experimental logP for Decanamide is 3.662 .
  • Solubility : Employ the General Solubility Equation (GSE) with melting point and activity coefficient data. Validate with shake-flask experiments .

Advanced: What synthetic routes yield high-purity Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-?

Methodological Answer:

Aminolysis Reaction : React decanoyl chloride with N-(2-aminoethyl)ethanolamine in dry THF under N2.

Purification :

  • Liquid-liquid extraction (chloroform/water) to remove unreacted amines.
  • Recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity (confirmed by HPLC) .

Basic: How to assess the environmental impact of Decanamide derivatives?

Methodological Answer:

  • Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
  • Degradability : Perform OECD 301B (CO2 evolution test) to evaluate biodegradation .

Advanced: What analytical challenges arise in quantifying Decanamide degradation products?

Methodological Answer:

  • Challenge : Co-elution of degradation products (e.g., decanoic acid) in HPLC.
  • Solution : Use a C18 column with gradient elution (acetonitrile/0.1% TFA) and MS detection for peak identification.
  • Validation : Spike samples with deuterated internal standards to correct for matrix effects .

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